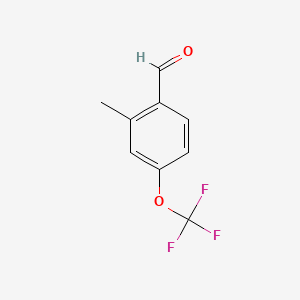

2-Methyl-4-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPTUKVDAYQHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382568 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-07-1 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-4-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, spectroscopic characterization, and its emerging role in the design of novel bioactive molecules.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Drug Discovery

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety provides a distinct electronic signature and conformational preferences.[1][2]

This compound emerges as a valuable building block, combining the reactive aldehyde functionality with the advantageous properties of the trifluoromethoxy group and the steric and electronic influence of the methyl group. This strategic combination makes it a compelling starting material for the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical and Spectroscopic Profile

CAS Number: 886763-07-1[3]

Molecular Formula: C₉H₇F₃O₂[3]

Molecular Weight: 204.15 g/mol [3]

| Property | Value | Source |

| CAS Number | 886763-07-1 | [3] |

| Molecular Formula | C₉H₇F₃O₂ | [3] |

| Molecular Weight | 204.15 g/mol | [3] |

| Predicted Boiling Point | 222.1 ± 35.0 °C | Inferred from related compounds |

| Predicted Density | 1.293 ± 0.06 g/cm³ | Inferred from related compounds |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.8 and 10.2 ppm. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm, with their specific shifts and coupling patterns influenced by the substitution pattern. A singlet corresponding to the methyl protons should be observed around δ 2.5 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate in the downfield region, typically between δ 185 and 195 ppm. The carbon of the trifluoromethoxy group will likely appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will show a complex pattern of signals in the δ 110-160 ppm range.

-

¹⁹F NMR: A singlet is anticipated for the three equivalent fluorine atoms of the trifluoromethoxy group, likely in the range of δ -58 to -65 ppm, which is characteristic for this functional group in an aromatic system.[4]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 204. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) to give a fragment at m/z 175, and further fragmentation of the aromatic ring.[5][6]

Synthesis and Reaction Chemistry

A specific, published synthetic protocol for this compound is not widely documented in readily accessible literature. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted benzaldehydes and the introduction of the trifluoromethoxy group.

A potential synthetic route could commence with a suitable precursor, such as 2-methyl-4-hydroxybenzaldehyde. The introduction of the trifluoromethoxy group can be challenging due to the instability of the trifluoromethoxide anion.[7] However, methods involving electrophilic trifluoromethylating agents in the presence of a suitable oxygen source, or the use of Ruppert's reagent (TMSCF₃) on a phenol derivative, could be explored.

An alternative approach could involve the formylation of a pre-functionalized aromatic ring, such as 1-methyl-3-(trifluoromethoxy)benzene, using standard formylation reactions like the Vilsmeier-Haack or Gattermann-Koch reactions.[8]

Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group. The trifluoromethoxy group at the para position is a moderate electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[9] The ortho-methyl group may exert a mild steric hindrance and a weak electron-donating effect.

This enhanced electrophilicity facilitates a range of important chemical transformations, including:

-

Reductive Amination: For the synthesis of secondary and tertiary amines.

-

Wittig Reaction: To form substituted styrenes.

-

Aldol Condensation: For the creation of α,β-unsaturated carbonyl compounds.

-

Oxidation: To produce the corresponding carboxylic acid.

-

Reduction: To yield the corresponding benzyl alcohol.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is increasingly recognized for its ability to enhance the pharmacological properties of drug candidates.[10][11] Its introduction can lead to:

-

Improved Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[7][10]

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can improve membrane permeability and oral bioavailability.[7]

-

Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.

-

Favorable Conformational Effects: The steric bulk of the -OCF₃ group can influence the overall conformation of a molecule, potentially locking it into a bioactive conformation.

Given these properties, this compound is a valuable intermediate for the synthesis of a wide range of potential therapeutic agents, including but not limited to:

-

Kinase Inhibitors: The benzaldehyde moiety can serve as a scaffold for the development of inhibitors targeting various protein kinases involved in cancer and inflammatory diseases.

-

GPCR Ligands: As a building block for molecules targeting G-protein coupled receptors, which are implicated in a vast array of physiological processes.

-

Enzyme Inhibitors: For the design of inhibitors for enzymes where interactions with a substituted phenyl ring are crucial for binding.

Safety, Handling, and Storage

As a fluorinated aromatic aldehyde, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[12] While a specific material safety data sheet (MSDS) for this compound is not universally available, the safety profiles of analogous compounds suggest that it may be harmful if swallowed, and may cause skin and eye irritation.[13][14]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

-

Handle in an inert atmosphere if the compound is sensitive to air or moisture.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing and reducing agents.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique combination of a reactive aldehyde group and the beneficial properties of the trifluoromethoxy and methyl substituents make it a valuable tool for researchers and drug development professionals. While further research is needed to fully elucidate its synthetic accessibility and specific applications, the foundational principles of medicinal chemistry strongly suggest its potential in the development of next-generation therapeutic agents.

References

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Retrieved from [Link]

-

PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

ResearchGate. (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides | Request PDF. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

physical properties of 2-Methyl-4-(trifluoromethoxy)benzaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-4-(trifluoromethoxy)benzaldehyde

Introduction: A Molecule of Interest in Modern Synthesis

This compound is a substituted aromatic aldehyde that holds significant interest for researchers in drug development and materials science. Its structure combines three key functional moieties: an aldehyde group, a reactive handle for countless chemical transformations; a methyl group, which can influence steric interactions and electronic properties; and a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group, in particular, is a powerful modulator of physicochemical properties. It is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can profoundly alter the reactivity of the aromatic ring and the aldehyde.[1][2] Understanding the fundamental physical properties of this compound is, therefore, the foundational first step for its effective use as a building block in the synthesis of novel therapeutic agents and advanced materials.[3] This guide provides a detailed examination of these properties, grounded in established analytical principles and contextualized for the practicing scientist.

Chemical Identity and Core Properties

The unique arrangement of functional groups in this compound dictates its physical behavior and chemical reactivity.

The structure features a benzene ring substituted with methyl, trifluoromethoxy, and formyl (aldehyde) groups at positions 2, 4, and 1, respectively.

Caption: Molecular structure of this compound.

Quantitative Physical Properties

A summary of the key physical data is presented below. It is important to note that some of these values are predicted based on computational models, which is common for specialized research chemicals.

| Property | Value | Source |

| Boiling Point | 222.1 ± 35.0 °C (Predicted) | [5] |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.4690 | [5] |

| Sensitivity | Air Sensitive | [5] |

Analysis of Properties

-

Boiling Point : The predicted boiling point of 222.1 °C is relatively high, reflecting the compound's molecular weight of 204.15 g/mol and the presence of a polar aldehyde group, which can participate in dipole-dipole interactions. The large uncertainty (± 35.0 °C) is characteristic of computational predictions and underscores the need for experimental verification.

-

Density : With a predicted density of approximately 1.293 g/cm³, the compound is denser than water. This is largely attributable to the presence of three heavy fluorine atoms in the trifluoromethoxy group.

-

Refractive Index : The refractive index of 1.4690 is a crucial parameter for identity confirmation and purity assessment. It reflects how light propagates through the substance and is a characteristic physical constant.

-

Air Sensitivity : The designation "Air Sensitive" suggests that the aldehyde group is susceptible to oxidation, likely forming the corresponding carboxylic acid upon prolonged exposure to air.[5] This is a critical consideration for handling and storage, necessitating an inert atmosphere (e.g., nitrogen or argon).

Experimental Determination of Physical Properties

To ensure scientific integrity, predicted data should be validated experimentally. The following section outlines standard, self-validating protocols for determining key physical properties. The causality behind each step is explained to highlight best practices.

Workflow for Physical Property Characterization

Caption: Standard workflow for experimental physical property validation.

Protocol 1: Boiling Point Determination (Microscale)

This method is suitable for small sample quantities and provides an accurate boiling point.

Causality : The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This protocol creates a contained system where this equilibrium can be precisely observed.

Methodology :

-

Preparation : Place 0.2-0.3 mL of this compound into a small-diameter reaction tube.

-

Capillary Inversion : Take a melting point capillary tube, seal one end in a flame, and place it, open-end down, into the reaction tube. The capillary acts as a manometer.

-

Apparatus Assembly : Attach the reaction tube to a calibrated thermometer. The bulb of the thermometer should be level with the sample.

-

Heating : Immerse the assembly in a heating bath (e.g., silicone oil). Heat the bath slowly (1-2 °C per minute) with constant stirring to ensure uniform temperature distribution.

-

Observation : As the liquid heats, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.

-

Equilibrium Point : Remove the heat source. The bubbling will slow and stop. The exact boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

-

Pressure Correction : Record the atmospheric pressure. If it is not exactly 760 mmHg, the observed boiling point must be corrected using a nomograph or the Clausius-Clapeyron relation. This is crucial as boiling point is pressure-dependent.

Protocol 2: Density Measurement using a Pycnometer

Causality : Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precise, known volume, allowing for a highly accurate determination of a liquid's density.

Methodology :

-

Calibration : Clean and thoroughly dry a pycnometer. Weigh it precisely (m₁).

-

Fill with Water : Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and weigh it again (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature: V = (m₂ - m₁) / ρ_water. This calibration step is critical for accuracy.

-

Sample Measurement : Empty and dry the pycnometer completely.

-

Fill with Sample : Fill the calibrated pycnometer with this compound at the same temperature and weigh it (m₃).

-

Calculation : The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.

-

Repeat : Perform the measurement in triplicate to ensure reproducibility and report the average value.

Conclusion

The are dictated by its unique molecular architecture. Its high boiling point, density greater than water, and characteristic refractive index are consistent with a fluorinated aromatic aldehyde of its molecular weight. The compound's noted air sensitivity is a critical handling parameter, requiring storage under an inert atmosphere to prevent oxidative degradation. While computational predictions provide valuable initial data, rigorous experimental verification using standardized protocols is essential for any research or development application. This foundational data is indispensable for chemists aiming to leverage this versatile building block in the synthesis of next-generation pharmaceuticals and materials.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 886763-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

2-Methyl-4-(trifluoromethoxy)benzaldehyde structure and properties

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. We will explore its molecular structure, physicochemical properties, and principles of analytical characterization. Furthermore, this guide will delve into its synthetic utility, inherent reactivity, and burgeoning applications as a key building block in modern drug discovery. The inclusion of the trifluoromethoxy group offers distinct advantages in modulating pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold for developing novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a highly sought-after substituent due to its unique electronic properties and steric profile.[1] Unlike its trifluoromethyl (-CF₃) counterpart, the trifluoromethoxy group acts as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[1]

This compound presents itself as a bifunctional reagent, combining the versatile reactivity of an aldehyde with the advantageous properties of the trifluoromethoxy group. This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the core characteristics and applications of this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a benzene ring substituted with an aldehyde group at position 1, a methyl group at position 2, and a trifluoromethoxy group at position 4. This specific arrangement of substituents dictates its reactivity and physical properties.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 886763-07-1 | [2] |

| Molecular Formula | C₉H₇F₃O₂ | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar structures |

| Purity | Typically ≥95% | [3] |

| Storage | Store under an inert atmosphere at 2-8°C |

Analytical Characterization

The structural confirmation and purity assessment of this compound would be routinely achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show a characteristic singlet for the aldehydic proton (CHO) between δ 9-10 ppm.[4] Aromatic protons would appear in the δ 7-8 ppm region, with splitting patterns determined by their substitution. A singlet corresponding to the three methyl (CH₃) protons would be observed in the benzylic region (δ 2-3 ppm).[4]

-

¹³C NMR: The carbonyl carbon of the aldehyde would produce a signal in the δ 190-200 ppm range. Signals for the aromatic carbons would also be present, with those bonded to fluorine showing characteristic splitting.

-

¹⁹F NMR: A singlet would be expected for the -OCF₃ group, providing unambiguous confirmation of its presence.

-

-

Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ would indicate the C=O stretch of the aldehyde.[4] Additional bands in the 2830-2695 cm⁻¹ region would further confirm the aldehyde C-H stretch.[4] Strong C-F stretching bands would be observable in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak corresponding to its molecular weight (204.15 g/mol ), along with characteristic fragmentation patterns.

Synthesis and Reactivity

While specific literature on the synthesis of this compound is not abundant, a plausible synthetic route can be proposed based on established organometallic and oxidation chemistry. A common approach would involve the formylation of a suitable precursor.

Sources

2-Methyl-4-(trifluoromethoxy)benzaldehyde molecular weight

An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique trifluoromethoxy (-OCF₃) and methyl (-CH₃) functional groups on the benzaldehyde framework make it a valuable intermediate for the development of complex molecules. The trifluoromethoxy group, in particular, is a key pharmacophore in modern drug discovery, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity without the steric bulk of a trifluoromethyl group. This guide provides a comprehensive overview of its core properties, a practical protocol for purity assessment, and insights into its handling and synthetic potential for researchers and drug development professionals.

Physicochemical Properties and Structural Data

The foundational characteristics of a compound are critical for its application in any research or development setting. The molecular weight and formula dictate stoichiometric calculations, while physical properties inform handling and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 204.15 g/mol | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| CAS Number | 886763-07-1 | [1] |

| Appearance | Typically a liquid or low-melting solid | Inferred from related compounds[2] |

| Purity | ≥98% (Typical) |

The structure combines an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group, creating a unique electronic profile on the aromatic ring that influences the reactivity of the aldehyde functional group.

Purity Verification: A Self-Validating Protocol via HPLC

Ensuring the purity of starting materials is a cornerstone of reproducible and reliable chemical synthesis. High-Performance Liquid Chromatography (HPLC) is an essential technique for this purpose. The following protocol provides a robust, self-validating method for assessing the purity of this compound.

Causality Behind Experimental Choices

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is chosen. The formic acid aids in protonating the analyte, leading to sharper peaks. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted.

-

Detector: A UV detector set at 254 nm is selected. This wavelength is commonly used for aromatic compounds as it typically corresponds to a strong π-π* electronic transition in the benzene ring, ensuring high sensitivity.

-

Column: A C18 reverse-phase column is the workhorse for separating moderately polar organic molecules. The nonpolar stationary phase interacts with the analyte, and elution is achieved by increasing the concentration of the organic solvent (acetonitrile).

Step-by-Step HPLC Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Perform a 1:10 dilution by taking 1 mL of the stock solution and adding it to 9 mL of acetonitrile to yield a final concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard analytical HPLC with a gradient pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm.

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 50% B

-

18.1-22 min: Hold at 50% B (re-equilibration)

-

-

-

Data Analysis and Interpretation:

-

Run a blank (injection of acetonitrile) to identify any system peaks.

-

Inject the prepared sample.

-

The resulting chromatogram should show a major peak corresponding to this compound.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A result of >98% indicates a high-purity sample suitable for most synthetic applications.

-

Caption: HPLC workflow for purity assessment.

Synthetic Utility and Applications

While specific synthetic routes for this compound are proprietary, its structure lends itself to a variety of crucial chemical transformations. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) yields substituted benzylamines, which are common scaffolds in pharmaceuticals.

-

Wittig Reaction: Condensation with phosphorus ylides provides a reliable method for synthesizing substituted stilbenes and other olefinic compounds.

-

Grignard/Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl produces secondary alcohols, key chiral building blocks for asymmetric synthesis.

The trifluoromethoxy group often enhances the biological activity and pharmacokinetic profile of the resulting molecules, making this compound a desirable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[3][4]

Safety, Handling, and Storage

As with related halogenated benzaldehydes, this compound requires careful handling.

-

Hazards: It is expected to be harmful if swallowed and cause skin and eye irritation.[2][5] It may be combustible.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound, with a definitive molecular weight of 204.15 g/mol , is a specialized chemical intermediate with significant potential in medicinal and materials chemistry.[1] Its value is derived from the unique combination of its reactive aldehyde functionality and the property-enhancing trifluoromethoxy group. A thorough understanding of its physicochemical properties, adherence to stringent purity verification protocols, and proper safety precautions are paramount for its successful application in research and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

Sources

1H NMR spectrum of 2-Methyl-4-(trifluoromethoxy)benzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-4-(trifluoromethoxy)benzaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a profound understanding of NMR spectral data is indispensable for structural elucidation, verification, and purity assessment.[1] This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound (CAS: 886763-07-1, Formula: C₉H₇F₃O₂), a substituted aromatic aldehyde of interest in synthetic chemistry.[2]

We will dissect the spectrum by examining the fundamental principles that govern proton chemical shifts and spin-spin coupling. This document provides a predictive analysis based on substituent effects, a detailed experimental protocol for data acquisition, and a thorough interpretation of the resulting spectrum.

Theoretical Principles and Spectrum Prediction

The ¹H NMR spectrum of a substituted benzaldehyde provides a wealth of structural information. The chemical environment of each proton is uniquely influenced by the electronic properties of the substituents on the benzene ring, leading to characteristic chemical shifts (δ) and coupling patterns.[1] In this compound, three distinct functional groups dictate the spectral features: the aldehyde (-CHO), the methyl (-CH₃), and the trifluoromethoxy (-OCF₃) groups.

-

Substituent Effects on Aromatic Protons :

-

Aldehyde Group (-CHO) : This is a powerful electron-withdrawing group (EWG) and exhibits significant magnetic anisotropy. It strongly deshields protons positioned ortho and para to it, shifting their signals downfield.

-

Methyl Group (-CH₃) : As an electron-donating group (EDG), it increases electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect causes the corresponding protons to resonate at a lower chemical shift (upfield).[1]

-

Trifluoromethoxy Group (-OCF₃) : This group is a potent EWG due to the high electronegativity of the three fluorine atoms. Its strong inductive effect withdraws electron density from the ring, causing a significant deshielding effect on all aromatic protons, especially those in the ortho and para positions.

-

-

Proton Environments and Predicted Signals : Based on the molecular structure, we can predict five distinct proton environments, leading to five unique signals in the ¹H NMR spectrum.

-

Aldehyde Proton (H-α) : The proton of the aldehyde group is the most deshielded proton in the molecule, expected to appear as a sharp singlet significantly downfield (δ ≈ 9.9-10.2 ppm).[3]

-

Methyl Protons (H-a) : The three equivalent protons of the methyl group will appear as a singlet in the typical alkyl-aromatic region (δ ≈ 2.5-2.7 ppm).

-

Aromatic Proton H-6 : This proton is ortho to the strongly deshielding aldehyde group. It is expected to be the most downfield of the aromatic signals. It will be split into a doublet by its only neighbor, H-5, through ortho coupling.

-

Aromatic Proton H-5 : This proton is influenced by all three substituents. It is ortho to the electron-withdrawing -OCF₃ group and meta to both the -CHO and -CH₃ groups. It will be split by both H-6 (ortho coupling) and H-3 (meta coupling), appearing as a doublet of doublets.

-

Aromatic Proton H-3 : This proton is ortho to both the electron-donating -CH₃ group and the electron-withdrawing -OCF₃ group. It is expected to be the most upfield of the aromatic signals. It will be split into a doublet by H-5 through meta coupling.

-

-

Spin-Spin Coupling : The splitting patterns of the aromatic protons are governed by coupling constants (J), which are independent of the spectrometer's field strength.[4]

-

Ortho Coupling (³J) : Coupling between protons on adjacent carbons. Typically in the range of 6-10 Hz for aromatic systems.[5][6]

-

Meta Coupling (⁴J) : Coupling between protons separated by three bonds. This interaction is weaker, with J-values typically between 1-3 Hz.[4][5][7]

-

Para Coupling (⁵J) : Generally negligible (≈ 0 Hz) and not resolved in standard spectra.

-

Below is a diagram illustrating the distinct proton environments of the target molecule.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. [1] * Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm). [8] * Transfer the resulting solution into a 5 mm NMR tube.

-

-

NMR Spectrometer Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step ensures field stability during the experiment.

-

Shim the magnetic field to maximize its homogeneity. Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution.

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters for a standard ¹H experiment. Typical values include:

-

Pulse Angle : 30-45°

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay : 1-5 seconds [1]

-

-

-

Data Processing :

-

Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each signal to determine the relative ratio of protons in each environment.

-

Data Analysis and Interpretation

The resulting ¹H NMR spectrum is analyzed by examining the chemical shift, multiplicity (splitting pattern), coupling constants, and integration of each signal. The table below summarizes the predicted data for this compound.

| Signal Label | Assignment | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | Aldehyde-H | 1H | ~10.12 | Singlet (s) | - |

| H-6 | Aromatic-H | 1H | ~7.85 | Doublet (d) | ³J(H6-H5) ≈ 8.5 Hz |

| H-5 | Aromatic-H | 1H | ~7.41 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.5 Hz |

| H-3 | Aromatic-H | 1H | ~7.33 | Doublet (d) | ⁴J(H3-H5) ≈ 2.5 Hz |

| H-a | Methyl-H | 3H | ~2.64 | Singlet (s) | - |

Detailed Interpretation:

-

Aldehyde Proton (H-α, δ ≈ 10.12 ppm) : This signal appears as a sharp singlet in the far downfield region, which is characteristic of aldehyde protons. [3]Its strong deshielding is a result of the electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. The integration value of 1H confirms its assignment.

-

Methyl Protons (H-a, δ ≈ 2.64 ppm) : The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is typical for a methyl group attached to an aromatic ring. The integration value of 3H is consistent with this assignment.

-

Aromatic Protons (δ ≈ 7.3-7.9 ppm) :

-

H-6 (δ ≈ 7.85 ppm) : This is the most downfield aromatic proton, primarily due to the strong deshielding effect of the ortho-aldehyde group. It appears as a doublet because it is coupled only to the adjacent H-5 proton. The coupling constant of ~8.5 Hz is a typical value for ortho coupling (³J) in an aromatic ring. [6] * H-5 (δ ≈ 7.41 ppm) : This signal appears as a doublet of doublets, a complex pattern indicating coupling to two different neighboring protons. It is split by H-6 with a large ortho coupling constant (~8.5 Hz) and by H-3 with a much smaller meta coupling constant (~2.5 Hz). [4][6][9] * H-3 (δ ≈ 7.33 ppm) : This is the most upfield of the three aromatic protons. While it is deshielded by the ortho -OCF₃ group, this effect is partially counteracted by the shielding from the ortho -CH₃ group. It appears as a doublet due to the weak meta coupling (⁴J) with H-5, with a J-value of ~2.5 Hz. [5][7]

-

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how substituent effects and spin-spin coupling phenomena can be used for unambiguous structural confirmation. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the aldehyde, methyl, and aromatic protons, researchers can confidently verify the identity and purity of this compound. The methodologies and interpretative logic presented in this guide serve as a robust framework for the structural characterization of complex substituted aromatic systems.

References

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. (2025). Benchchem.

- This compound | CAS 886763-07-1. Santa Cruz Biotechnology.

- 1H–1H Coupling in Proton NMR. (2025). ACD/Labs.

- NMR 5: Coupling Constants. (2023). YouTube.

- How to calcul

- NMR Coupling Constants.

- 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.

- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.

- 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

A Deep Dive into the 13C NMR Spectrum of 2-Methyl-4-(trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. 2-Methyl-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest due to the unique electronic properties imparted by its trifluoromethoxy and methyl substituents. This guide, intended for researchers and professionals in drug development, provides an in-depth analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will delve into the theoretical basis for chemical shift predictions, the influence of substituents on the aromatic system, and the experimental protocols necessary for accurate data acquisition and interpretation.

Predicted 13C NMR Spectrum and Signal Assignment

The 13C NMR spectrum of this compound is predicted to exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the aldehyde and trifluoromethoxy groups and the electron-donating nature of the methyl group. The expected chemical shifts are detailed in the table below, based on established substituent effects on benzene rings and data from analogous compounds.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | 190-195 | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this downfield region.[1][2][3] |

| C4 (-OCF3) | 150-155 (quartet) | The carbon directly attached to the electronegative oxygen of the trifluoromethoxy group is significantly deshielded. It is expected to appear as a quartet due to coupling with the three fluorine atoms (JCF). |

| C2 (-CH3) | 138-142 | The methyl group is an ortho/para director, and the carbon to which it is attached will be deshielded. |

| C1 (-CHO) | 135-139 | The ipso-carbon attached to the electron-withdrawing aldehyde group is deshielded. |

| C6 | 130-134 | This carbon is ortho to the aldehyde group and meta to the trifluoromethoxy group, leading to a downfield shift. |

| -CF3 | ~120 (quartet) | The carbon of the trifluoromethyl group is strongly coupled to the three fluorine atoms, resulting in a characteristic quartet with a large coupling constant (¹JCF). |

| C5 | 120-124 | This carbon is ortho to the trifluoromethoxy group and meta to the methyl and aldehyde groups. |

| C3 | 118-122 | This carbon is ortho to the methyl group and meta to the trifluoromethoxy group. |

| -CH3 | 18-22 | The methyl carbon is in a typical aliphatic region. |

Disclaimer: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.

Understanding Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic carbons in this compound are a composite of the effects of the three substituents:

-

Aldehyde Group (-CHO): This is an electron-withdrawing group that deshields the ortho and para positions through resonance and induction. The carbonyl carbon itself is highly deshielded, appearing far downfield.[1][2][3]

-

Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect deshields the attached carbon (C4) and influences the entire aromatic ring. The carbon of the CF3 group will exhibit a characteristic quartet in the 13C NMR spectrum due to one-bond coupling with the three fluorine atoms.

-

Methyl Group (-CH3): This is an electron-donating group that shields the ortho and para positions, causing their signals to appear at a relatively higher field (lower ppm) compared to the unsubstituted benzene.

The interplay of these electronic effects results in the predicted chemical shift pattern, which can be confirmed using two-dimensional NMR techniques.

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical, and its signal should not overlap with the analyte signals.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the probe for the 13C frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

A standard single-pulse 13C experiment with proton decoupling is typically used.

-

Due to the low natural abundance of 13C (1.1%), a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.[4][5]

-

A relaxation delay (D1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Reference the spectrum to the solvent signal or an internal standard like tetramethylsilane (TMS).

-

Confirmation of Signal Assignments using 2D NMR

While the predicted chemical shifts provide a strong basis for assignment, unambiguous confirmation requires two-dimensional NMR experiments.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively assign the signals for C3, C5, C6, and the methyl carbon by correlating them with their respective proton signals.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (C1, C2, and C4) and the carbonyl carbon, which do not have directly attached protons. For example, the aldehyde proton should show a correlation to C1 and C6. The methyl protons should show correlations to C1, C2, and C3.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

Sources

- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of Fluorinated Benzaldehydes in Modern Drug Discovery

An In-Depth Technical Guide to the FTIR Spectrum of 2-Methyl-4-(trifluoromethoxy)benzaldehyde

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy group (-OCF₃) in particular has garnered significant attention for its unique electronic properties and metabolic stability.[1] When appended to a pharmacologically relevant scaffold like benzaldehyde, it can profoundly influence a molecule's lipophilicity, binding affinity, and metabolic profile, making it a highly desirable moiety in the synthesis of novel therapeutic agents.[1][2]

This compound (CAS No. 886763-07-1) is a key aromatic aldehyde intermediate, valued for its dual functionality.[3] The aldehyde group serves as a versatile handle for a wide array of synthetic transformations, such as reductive aminations and Wittig reactions, enabling the construction of complex molecular architectures.[4] Concurrently, the 2-methyl and 4-trifluoromethoxy substituents provide steric and electronic modulation, crucial for optimizing drug-receptor interactions.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such intermediates.[5] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[6] This guide offers an in-depth analysis of the FTIR spectrum of this compound, detailing the experimental protocol for spectral acquisition and providing a comprehensive interpretation of its characteristic absorption bands. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their synthetic and medicinal chemistry programs.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes a standardized method for obtaining the FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is common in modern analytical laboratories for its simplicity and minimal sample preparation.

Objective: To obtain a high-resolution, reproducible mid-infrared spectrum of this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum 100).

-

Diamond or Germanium ATR Accessory.

Methodology:

-

Instrument Preparation & Background Scan:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

-

Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for its subtraction from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).

-

The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

After acquisition, clean the sample from the ATR crystal using a suitable solvent and wipe.

-

Process the spectrum within the software. This may include baseline correction to account for any scattering effects and normalization if comparing with other spectra.

-

This self-validating protocol ensures that the resulting spectrum is solely representative of the sample, free from atmospheric interference and artifacts from the instrument itself.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the aromatic aldehyde, the substituted benzene ring, the methyl group, and the trifluoromethoxy group. The analysis below deconstructs the expected spectrum into these key components.

Molecular Structure and Key Vibrational Modes

The relationship between the molecular structure and its primary vibrational modes, which give rise to the FTIR absorption bands, is visualized below.

Caption: Molecular structure of this compound with key IR vibrational modes highlighted.

Summary of Predicted FTIR Absorption Data

The following table summarizes the expected characteristic absorption bands, their intensities, and the vibrational modes they represent.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3050 | Weak-Medium | Aromatic C-H | C-H Stretching |

| ~2960 | Weak | Methyl (-CH₃) | Asymmetric/Symmetric C-H Stretching |

| ~2850, ~2750 | Weak, Sharp | Aldehyde (-CHO) | C-H Stretching (Fermi Resonance Doublet)[7] |

| ~1705 | Strong, Sharp | Aromatic Aldehyde (C=O) | C=O Stretching[7] |

| ~1610, ~1500 | Medium-Strong | Aromatic Ring | C=C In-Ring Stretching[8] |

| ~1460 | Medium | Methyl (-CH₃) | C-H Bending (Scissoring) |

| 1250 - 1100 | Very Strong | Trifluoromethoxy (-OCF₃) | C-F Stretching & C-O-C Asymmetric Stretching |

| ~850 | Strong | Aromatic Ring (1,2,4-subst.) | C-H Out-of-Plane Bending |

Detailed Peak Assignments

-

C-H Stretching Region (3100-2700 cm⁻¹):

-

Aromatic C-H Stretch (~3050 cm⁻¹): A weak to medium band appearing just above 3000 cm⁻¹ is characteristic of the C-H stretching vibrations of the hydrogens attached to the benzene ring.[8]

-

Aliphatic C-H Stretch (~2960 cm⁻¹): This weak absorption arises from the symmetric and asymmetric stretching of the C-H bonds in the 2-methyl group.[8]

-

Aldehydic C-H Stretch (~2850 cm⁻¹ and ~2750 cm⁻¹): One of the most diagnostic features for an aldehyde is the appearance of two weak, sharp peaks in this region.[7] The aldehydic C-H stretch often couples with an overtone of a C-H bending vibration, resulting in a phenomenon known as Fermi resonance, which splits the peak into a characteristic doublet.

-

-

Carbonyl (C=O) Stretching Region (~1705 cm⁻¹):

-

A very strong and sharp absorption band is expected around 1705 cm⁻¹. For aromatic aldehydes, the conjugation of the carbonyl group with the benzene ring lowers the stretching frequency from the typical ~1730 cm⁻¹ for saturated aldehydes.[7] This intense peak is due to the large change in dipole moment during the C=O bond stretching vibration and is a definitive indicator of the aldehyde functionality.[6]

-

-

Fingerprint Region (1650-600 cm⁻¹):

-

Aromatic C=C Stretches (~1610, ~1500 cm⁻¹): Multiple bands of medium to strong intensity appear in this region, corresponding to the skeletal in-ring stretching vibrations of the carbon-carbon double bonds of the benzene ring.[8]

-

Trifluoromethoxy (-OCF₃) Vibrations (1250-1100 cm⁻¹): This region is dominated by extremely strong and broad absorptions characteristic of the -OCF₃ group. These arise from the powerful C-F stretching modes and the asymmetric C-O-C stretching of the aryl ether linkage. The high electronegativity of fluorine atoms results in highly polar bonds, leading to very intense IR absorptions. This complex and intense pattern is a key signature for the trifluoromethoxy substituent.

-

Methyl C-H Bending (~1460 cm⁻¹): A medium-intensity band corresponding to the scissoring (bending) vibration of the methyl group's C-H bonds is expected here.

-

Aromatic C-H Out-of-Plane Bending (~850 cm⁻¹): A strong band in this region is typically indicative of the out-of-plane C-H bending ("wagging") vibrations. The exact position is highly diagnostic of the substitution pattern on the benzene ring; for a 1,2,4-trisubstituted ring, a strong absorption is expected in the 880-800 cm⁻¹ range.

-

Conclusion

The FTIR spectrum of this compound provides a wealth of structural information, enabling its unambiguous identification and quality assessment. The key diagnostic features are the strong carbonyl absorption near 1705 cm⁻¹, the characteristic Fermi resonance doublet of the aldehydic C-H stretch between 2850 and 2750 cm⁻¹, and the exceptionally strong, complex band system between 1250 and 1100 cm⁻¹ that serves as the hallmark of the trifluoromethoxy group. For professionals in drug development, a thorough understanding of this spectral fingerprint is essential for verifying the integrity of this critical synthetic intermediate and ensuring the successful progression of complex synthetic campaigns.

References

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Available at: [Link]

-

Lembaga Ilmu Pengetahuan Indonesia. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Azom.com. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

Ng, C. K., et al. (2018). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. instanano.com [instanano.com]

- 5. azooptics.com [azooptics.com]

- 6. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-4-(trifluoromethoxy)benzaldehyde

Abstract: 2-Methyl-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate analytical characterization is paramount for its use in complex synthetic pathways. This technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation of this compound, primarily under Electron Ionization (EI) conditions. We will explore the foundational principles of mass spectrometry as they apply to aromatic aldehydes and organofluorine compounds, propose a detailed fragmentation pathway, and provide a standardized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the molecule's behavior under mass spectrometric analysis.

Compound Profile

This compound is a complex molecule whose analytical signature is dictated by the interplay of its three key functional components: the aldehyde group, the aromatic ring, and the trifluoromethoxy substituent.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 888739-67-1 | [1] |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | ≥98% | [1] |

Fundamentals of EI-Mass Spectrometry for Aromatic Aldehydes

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to ionize and subsequently fragment in predictable ways. The resulting mass spectrum is a fingerprint of the molecule's structure. For aromatic aldehydes, fragmentation is heavily influenced by the stability of the benzene ring and the reactivity of the aldehyde group.[2]

Key Fragmentation Principles:

-

Molecular Ion (M•+): Aromatic systems, due to their stable π-electron clouds, typically produce a prominent molecular ion peak, which corresponds to the intact molecule minus one electron.[2]

-

α-Cleavage: This is a characteristic fragmentation for carbonyl compounds. For aldehydes, this can manifest in two primary ways:

-

Loss of a Hydrogen Radical (•H): Cleavage of the C-H bond of the aldehyde group results in a highly stable [M-H]⁺ acylium ion. This [M-1] peak is a strong diagnostic indicator for aldehydes.[3]

-

Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl carbon can occur, though the formation of the [M-H]⁺ ion is often more favorable.

-

-

Decarbonylation: The [M-H]⁺ acylium ion frequently undergoes a subsequent loss of a neutral carbon monoxide (CO) molecule, a process known as decarbonylation, to yield a phenyl-type cation.[4]

-

Trifluoromethyl and Related Groups: The C-F bond is very strong; however, the CF₃ group as a whole can be lost as a radical (•CF₃).[5] In the case of a trifluoromethoxy group (-OCF₃), cleavage of the C-O bond is also a potential fragmentation pathway.

Proposed Mass Spectrometry Fragmentation Analysis of this compound

The fragmentation of the target molecule (MW = 188.15) is predicted to be initiated at the aldehyde functional group, the most labile site for initial cleavage, followed by fragmentation influenced by the substituents on the aromatic ring.

Predicted Major Fragment Ions

The following table summarizes the anticipated major ions, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 188 | [C₉H₇F₃O]•+ | - | Molecular Ion [M]•+ |

| 187 | [C₉H₆F₃O]⁺ | •H | α-Cleavage: Loss of the aldehydic hydrogen radical. |

| 159 | [C₈H₆F₃]⁺ | CO | Decarbonylation: Loss of carbon monoxide from the [M-H]⁺ ion. |

| 103 | [C₇H₆O]⁺ | •OCF₃ | Benzylic Cleavage: Loss of the trifluoromethoxy radical. |

| 75 | [C₆H₆]⁺ | CO | Decarbonylation: Loss of carbon monoxide from the [M-OCF₃]⁺ ion. |

Predicted Fragmentation Pathway Diagram

The ionization and subsequent fragmentation of this compound can be visualized as a cascade of competing and sequential reactions, originating from the high-energy molecular ion.

Sources

- 1. 2-Methyl-4-(trifluoromethyl)benzaldehyde | 888739-67-1 [sigmaaldrich.com]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. GCMS Section 6.11.4 [people.whitman.edu]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

solubility of 2-Methyl-4-(trifluoromethoxy)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-4-(trifluoromethoxy)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a fluorinated aromatic aldehyde of increasing interest in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles of organic chemistry to predict its solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to precisely determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization to formulation development.

Introduction: The Significance of this compound

This compound is a specialized aromatic aldehyde featuring a unique combination of functional groups that impart desirable properties for modern chemical synthesis. The presence of the trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention in medicinal chemistry and materials science.[1] This group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.[2][3] Understanding the solubility of this compound in organic solvents is a critical first step in its effective utilization, impacting reaction kinetics, purification strategies, and the formulation of final products. This guide provides both a theoretical framework for predicting its solubility and practical methods for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. The structure of this compound—an aromatic ring substituted with a methyl group, an aldehyde group, and a trifluoromethoxy group—provides key insights into its expected behavior.

-

Aromatic Ring: The core benzene ring is nonpolar and contributes to the compound's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar, allowing for dipole-dipole interactions. This polarity suggests some affinity for polar solvents.[4] However, aldehydes cannot act as hydrogen bond donors, which limits their solubility in highly protic solvents compared to alcohols.[4][5]

-

Methyl Group (-CH3): This is a nonpolar, electron-donating group that slightly increases the compound's lipophilicity.

-

Trifluoromethoxy Group (-OCF3): This is a highly lipophilic and strongly electron-withdrawing group.[1][2] The trifluoromethoxy group significantly enhances a molecule's solubility in fats and non-polar solvents, a crucial property for membrane permeability in biological systems.[3][6] Its presence is expected to make this compound more soluble in a range of organic solvents compared to its non-fluorinated analogs.

The interplay of these functional groups suggests that this compound will exhibit good solubility in a broad spectrum of organic solvents, with a preference for those with moderate to low polarity.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The table below summarizes the expected solubility in common organic solvents. It is important to note that these are predictions and should be confirmed by experimental data for any critical application.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The high lipophilicity imparted by the aromatic ring, methyl, and trifluoromethoxy groups should lead to good solubility. |

| Toluene | Nonpolar Aromatic | Very High | The aromatic nature of both the solute and solvent will lead to favorable π-π stacking interactions. |

| Dichloromethane | Halogenated | Very High | The polarity is well-matched, and the solvent can effectively solvate the aromatic ring and polar aldehyde group. |

| Ethyl Acetate | Ester | High | Offers a good balance of polarity to interact with the aldehyde group and nonpolar character to solvate the rest of the molecule. |

| Acetone | Ketone | High | As a polar aprotic solvent, it can engage in dipole-dipole interactions with the aldehyde group. |

| Ethanol | Polar Protic | Moderate | While the aldehyde can act as a hydrogen bond acceptor, its overall lipophilicity may limit solubility in this protic solvent. |

| Methanol | Polar Protic | Moderate to Low | Similar to ethanol, but its higher polarity may make it a less effective solvent for this lipophilic compound. |

| Water | Polar Protic | Very Low | The large nonpolar surface area and lack of strong hydrogen bonding donation will result in poor aqueous solubility. |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

For precise and reliable solubility data, an experimental approach is essential. The isothermal equilibrium method is a robust and widely used technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Solvent: Add a known volume of the selected organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for 24-48 hours. A consistent temperature is critical.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step must be done quickly to avoid temperature changes that could affect solubility.

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solute.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Analysis (for volatile solvents):

-

Dilute a known volume of the filtered saturated solution with a suitable solvent in a volumetric flask.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or GC method.

-

Back-calculate the original concentration of the saturated solution to determine the solubility.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be implemented:

-

Time to Equilibrium: Analyze samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Reproducibility: Perform the experiment in triplicate to ensure the results are consistent and to calculate standard deviation.

-

Purity of Materials: Use high-purity solute and solvents, as impurities can significantly affect solubility.

Visualization of Experimental Workflow and Solubility Logic

To better illustrate the processes described, the following diagrams are provided.

Caption: Experimental workflow for determining solubility.

Caption: Factors influencing the compound's solubility.

Applications in Research and Development

Accurate solubility data is invaluable for several key applications:

-

Reaction Optimization: Selecting a solvent in which all reactants are soluble can significantly improve reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is fundamental for developing effective crystallization procedures to obtain the pure compound.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a critical determinant of a drug's bioavailability and the feasibility of different dosage forms.

-

Predictive Modeling: Experimentally determined solubility data can be used to validate and refine computational solubility prediction models, which are increasingly used in early-stage drug discovery.[7][8][9]

Conclusion

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts.

- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]